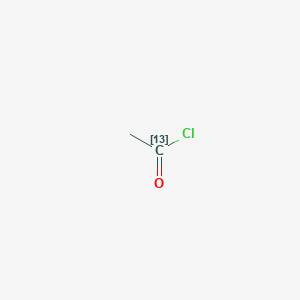
4-(Methylthio)thiophenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 4-(Methylthio)thiophenol, such as 1,1′-(3,4-diphenylthieno[2,3-b]thiophene-2,5-diyl)diethanone and 3,4-alkoxythieno[2,3-b]thiophene derivatives, involves multi-step chemical reactions starting from simpler thiophene derivatives. These processes often employ techniques like nitration, reduction, and alkylation, utilizing various reagents and catalysts to achieve the desired structural modifications and functionalities (Mabkhot et al., 2014) (Hergué & Frère, 2007).
Molecular Structure Analysis
The molecular structure of compounds related to 4-(Methylthio)thiophenol has been elucidated using techniques such as X-ray crystallography, demonstrating monoclinic space groups and providing insight into the intermolecular interactions and hydrogen bonding patterns within the crystal lattice. Such structural information is crucial for understanding the reactivity and properties of these compounds (Mabkhot et al., 2014).
Chemical Reactions and Properties
4-(Methylthio)thiophenol and its derivatives participate in a variety of chemical reactions, including coupling reactions, polymerizations, and the formation of C-S bonds. These reactions are foundational for synthesizing more complex molecules and polymers with specific functionalities and properties. The ability to form C-S bonds, in particular, is valuable for the construction of molecules with potential applications in materials science and pharmaceuticals (Guo et al., 2018).
Applications De Recherche Scientifique
Detection of Thiophenols in the Environment and Living Cells : A study by Ren et al. (2020) developed a probe for ultrafast detection of thiophenols, including 4-methylthiophenol (MTP), in environmental water samples and living cells. This method allows for quick and sensitive monitoring of thiophenols, which are toxic and harmful to organisms and the environment.
Carbon Dioxide Reduction : Guo et al. (2018) described a novel method using thiophenol for the selective four-electron reduction of CO2 to access dithioacetals, showcasing a synthetic method for converting CO2 into methylene and forming C-S bonds. This represents a significant advancement in utilizing CO2 as a C1 source (Guo et al., 2018).
Toxicity Studies : Research by Amrolia et al. (1989) explored the toxicity of thiophenols in human red blood cells. Their study indicated that thiophenols can cause oxidative stress, leading to various metabolic changes in cells (Amrolia et al., 1989).
Spectroscopic Analysis : Juergensen et al. (2020) investigated the optical properties of thiophenol-based molecules like 4-nitrothiophenol, which are commonly used in surface-enhanced Raman spectroscopy. Their findings contribute to understanding the molecular structure and resonances of these molecules (Juergensen et al., 2020).
Electrochemical Characterization : A study by Beloglazkina et al. (2007) synthesized and characterized novel coordination compounds of nickel(II) and cobalt(II) with 4-(methylthio)phenylmethyleneamino thiophenol. Their research provided insights into the electrochemical behavior of these compounds and their adsorption on gold surfaces, which has implications for material science (Beloglazkina et al., 2007).
Quantum Dot Light-Emitting Diodes : Moon and Chae (2019) enhanced the efficiency of quantum dot light-emitting diodes (QLEDs) by incorporating thiophenol derivatives, including 4-methylthiophenol. Their research showed significant improvement in the performance of QLEDs, demonstrating the potential of thiophenol derivatives in advanced optical materials (Moon & Chae, 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methylsulfanylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMOWQQIZINTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149957 | |
| Record name | 4-(Methylthio)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)thiophenol | |
CAS RN |
1122-97-0 | |
| Record name | 4-(Methylthio)benzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)thiophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylthio)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylsulfanyl)thiophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)



![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)